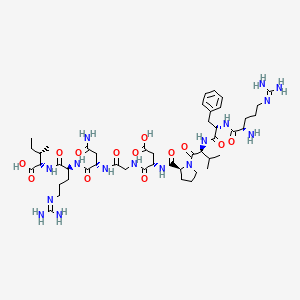

Elpamotide

Description

VEGFR2-169 is under investigation in clinical trial NCT00655785 (Antiangiogenic Peptide Vaccine Therapy With Gemcitabine in Treating Patient With Pancreatic Cancer (Phase1/2)).

This compound is a peptide vaccine containing an HLA-A*2402-restricted epitope of vascular endothelial growth factor receptor (VEGFR) 2 with potential immunostimulatory and antineoplastic activities. Upon administration, VEGFR2-169 peptide vaccine may stimulate a cytotoxic T lymphocyte (CTL) response against VEGFR2-expressing tumor cells. VEGFR2, a receptor tyrosine kinase, is overexpressed by a variety of tumor types; overexpression is associated with tumor cell proliferation and tumor angiogenesis. HLA-A*2402 is an MHC class I molecule that presents antigenic peptides to CD8+ T cells; epitope design restricted to epitopes that bind most efficiently to HLA-A*2402 may improve antigenic peptide immunogenicity.

Properties

CAS No. |

673478-49-4 |

|---|---|

Molecular Formula |

C47H76N16O13 |

Molecular Weight |

1073.2 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C47H76N16O13/c1-5-25(4)37(45(75)76)62-40(70)28(15-10-18-55-47(52)53)58-41(71)30(21-33(49)64)57-34(65)23-56-39(69)31(22-35(66)67)60-43(73)32-16-11-19-63(32)44(74)36(24(2)3)61-42(72)29(20-26-12-7-6-8-13-26)59-38(68)27(48)14-9-17-54-46(50)51/h6-8,12-13,24-25,27-32,36-37H,5,9-11,14-23,48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,71)(H,59,68)(H,60,73)(H,61,72)(H,62,70)(H,66,67)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t25-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1 |

InChI Key |

ZAJHBCDPAUKEPU-GIKXZWSFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

RFVPDGNRI |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Arg-Phe-Val-Pro-Asp-Gly-Asn-Arg-Ile arginyl-phenylalanyl-valyl-prolyl-aspartyl-glycyl-asparagyl-arginyl-isoleucine elpamotide RFVPDGNRI VEGFR2-169 peptide |

Origin of Product |

United States |

Foundational & Exploratory

Famotidine's Mechanism of Action on Parietal Cells: A Technical Guide

Introduction

Famotidine is a potent and highly selective histamine H2 receptor antagonist.[1][2] Its primary pharmacological action is the inhibition of gastric acid secretion, which has made it a cornerstone in the treatment of acid-related gastrointestinal disorders such as gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and pathological hypersecretory conditions like Zollinger-Ellison syndrome.[][4] This technical guide provides an in-depth examination of the molecular mechanism by which famotidine exerts its effects on gastric parietal cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action

The secretion of gastric acid (HCl) by parietal cells is a complex process regulated by multiple signaling pathways, including those initiated by histamine, gastrin, and acetylcholine.[5][6] Histamine, released from adjacent enterochromaffin-like (ECL) cells, is considered the final common mediator that directly stimulates parietal cells to produce acid.[6][7]

Famotidine's mechanism of action is centered on its role as a competitive antagonist at the histamine H2 receptor, which is located on the basolateral membrane of parietal cells.[2][][4]

-

Receptor Binding : Famotidine selectively and reversibly binds to the H2 receptor.[8][9] By occupying the receptor's binding site, it prevents the endogenous agonist, histamine, from binding and initiating its downstream signaling cascade.[2][10] This action is competitive, meaning the degree of inhibition is dependent on the concentrations of both famotidine and histamine.

-

Inhibition of the Gs-Protein Pathway : The histamine H2 receptor is a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein (Gs).[5] When histamine binds, it activates the Gs protein. Famotidine, by blocking histamine binding, prevents this activation.[2]

-

Suppression of Adenylate Cyclase and cAMP : The activated Gs protein normally stimulates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5] By preventing Gs protein activation, famotidine effectively inhibits adenylate cyclase activity, leading to a significant reduction in intracellular cAMP levels within the parietal cell.[2][11]

-

Reduced Protein Kinase A (PKA) Activation : cAMP acts as a crucial second messenger, and its primary target in this pathway is Protein Kinase A (PKA).[2] The decrease in intracellular cAMP levels caused by famotidine leads to reduced activation of PKA.

-

Downregulation of the H+/K+ ATPase (Proton Pump) : Activated PKA phosphorylates various proteins that ultimately lead to the translocation and activation of the H+/K+ ATPase enzyme, also known as the proton pump.[2][5] This pump is the final step in acid secretion, actively transporting H+ ions into the gastric lumen in exchange for K+ ions.[5][12] By inhibiting PKA activation, famotidine diminishes the stimulation of the proton pump, thereby decreasing the secretion of gastric acid.[2][8]

Famotidine's action effectively reduces both the volume and the acid concentration of gastric secretions.[][13] It suppresses basal and nocturnal acid secretion, as well as secretion stimulated by food, pentagastrin, caffeine, and insulin.[1][4][13]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Famotidine Action

The following diagram illustrates the molecular cascade within the parietal cell that is inhibited by famotidine.

Caption: Famotidine competitively blocks the H2 receptor, inhibiting the cAMP/PKA signaling cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the process for determining the binding affinity of famotidine for the H2 receptor.

Caption: Workflow for determining famotidine's H2 receptor binding affinity using a competitive assay.

Experimental Workflow: Histamine-Stimulated Gastric Acid Secretion Assay

This diagram shows a typical in vivo workflow to measure the effect of famotidine on stimulated acid secretion.

Caption: In vivo workflow for assessing famotidine's inhibition of stimulated gastric acid secretion.

Quantitative Data

The potency and pharmacokinetic properties of famotidine have been well-characterized. The following tables summarize key quantitative data.

Table 1: Comparative Potency and Efficacy

| Parameter | Value | Comparison | Reference |

| Relative Potency | ~20-50x Cimetidine | In inhibiting gastric acid secretion on a weight basis. | [13] |

| ~8-9x Ranitidine | In inhibiting gastric acid secretion on a weight basis. | [1][14] | |

| IC50 | 0.3 µM | For inhibition of histamine-induced adenylate cyclase activation in human fundic membranes. | [11] |

| Dose-Response | 60% Inhibition | With 5 mg oral dose of famotidine on pentagastrin-stimulated secretion. | |

| 70% Inhibition | With 10 mg oral dose of famotidine on pentagastrin-stimulated secretion. | [15] | |

| 90% Inhibition | With 20 mg oral dose of famotidine on pentagastrin-stimulated secretion. | [15] | |

| Duration of Action | 10 - 12 hours | Antisecretory effect following a therapeutic dose. | [1][][4] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Description | Reference |

| Bioavailability (Oral) | 40% - 45% | The fraction of the administered dose that reaches systemic circulation. | [4] |

| Onset of Action (Oral) | Within 1 hour | Time to initial antisecretory effect. | [1][4] |

| Peak Effect (Oral) | 1 - 3 hours | Time to maximum inhibition of acid secretion. | [1][4] |

| Peak Effect (IV) | ~30 minutes | Time to maximum effect after intravenous administration. | [4] |

| Plasma Protein Binding | 15% - 20% | The extent to which famotidine binds to proteins in the blood plasma. | [][4] |

| Elimination Half-Life | 2.5 - 3.5 hours | Time required for the plasma concentration to reduce by half. | [][4] |

| Metabolism | Minimal | Primarily metabolized by the CYP1A2 enzyme system. | [][4] |

Experimental Protocols

Competitive H2 Receptor Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of famotidine for the H2 receptor using a radiolabeled ligand.

-

Materials:

-

Membrane Preparation: Cell membranes from HEK293 cells stably transfected with the human histamine H2 receptor.

-

Radioligand: [3H]Tiotidine (a potent H2 antagonist).

-

Test Compound: Famotidine, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

-

-

Methodology:

-

Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, a fixed concentration of [3H]Tiotidine (typically near its Kd value), and varying concentrations of unlabeled famotidine (from 10^-12 M to 10^-5 M).

-

Incubation: Add the membrane preparation (e.g., 20-50 µg of protein) to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C to prevent ligand internalization) for a duration sufficient to reach equilibrium (e.g., 30-60 minutes).[16]

-

Determination of Non-Specific Binding: A set of control tubes containing a high concentration of an unlabeled H2 antagonist (e.g., 10 µM ranitidine) is included to measure non-specific binding.

-

Determination of Total Binding: A set of control tubes without any unlabeled competitor is used to measure total binding.

-

Separation: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.[17]

-

Washing: Immediately wash the filters with ice-cold assay buffer to remove any trapped, non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[17]

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the logarithm of the famotidine concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of famotidine that inhibits 50% of specific radioligand binding).[17]

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

-

Pentagastrin-Stimulated Gastric Acid Secretion Assay (Human Model)

This protocol describes an in vivo method to quantify the inhibitory effect of famotidine on gastric acid secretion.

-

Subjects: Healthy human volunteers.

-

Materials:

-

Famotidine (e.g., 20 mg oral tablet) and a matching placebo.

-

Pentagastrin (a synthetic gastrin analog) for infusion.

-

Nasogastric tube.

-

Aspiration equipment.

-

Titration equipment (pH meter, burette with 0.1 N NaOH).

-

-

Methodology:

-

Preparation: Subjects fast overnight. A nasogastric tube is inserted into the stomach to allow for complete aspiration of gastric contents.

-

Basal Secretion: Collect basal gastric acid for a period of 60 minutes, aspirating samples every 15 minutes to measure the basal acid output (BAO).

-

Drug Administration: Administer a single oral dose of famotidine or placebo in a randomized, double-blind fashion.[15]

-

Stimulation: After a set period following drug administration (e.g., 90-120 minutes), begin a continuous intravenous infusion of pentagastrin to stimulate acid secretion.[15][18]

-

Sample Collection: Continue to collect gastric juice by aspiration in 15-minute intervals for the duration of the pentagastrin infusion (e.g., 2 hours).[15]

-

Analysis:

-

Measure the volume of each 15-minute sample.

-

Determine the acid concentration of each sample by titration with 0.1 N NaOH to a pH of 7.0.

-

Calculate the acid output for each interval (volume × concentration).

-

-

Data Interpretation:

-

Calculate the total acid output during the stimulation period for both the famotidine and placebo groups.

-

Determine the percentage inhibition of acid secretion by comparing the output of the famotidine group to the placebo group.

-

Plot acid output over time to visualize the onset and duration of the inhibitory effect.

-

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Famotidine? [synapse.patsnap.com]

- 4. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Histamine and gastric acid secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Famotidine - Wikipedia [en.wikipedia.org]

- 9. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Demystifying H2 receptor antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]

- 11. Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastric parietal cell: Significance and symbolism [wisdomlib.org]

- 13. droracle.ai [droracle.ai]

- 14. Famotidine in the therapy of gastric hypersecretory states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Famotidine, a new H2-receptor antagonist. Effect on parietal, nonparietal, and pepsin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 18. Is pentagastrin-stimulated secretion mediated by histamine? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of Famotidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine is a potent and highly selective histamine H2 receptor antagonist.[1] Its primary pharmacodynamic effect is the competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion.[2] This technical guide provides a comprehensive overview of the pharmacodynamics of famotidine, including its mechanism of action, receptor binding kinetics, and downstream cellular effects. Detailed experimental protocols for key assays and quantitative data on the potency and efficacy of famotidine are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Mechanism of Action

Famotidine exerts its pharmacological effects through competitive antagonism of the histamine H2 receptor.[3][4] In the physiological state, the binding of histamine to these G-protein coupled receptors on gastric parietal cells initiates a signaling cascade that results in the secretion of gastric acid. Famotidine, by competitively blocking this interaction, effectively curtails this acid secretion process.[5][6] It has been demonstrated to be a more potent H2-receptor antagonist than cimetidine and ranitidine.[1]

Signaling Pathway

The binding of histamine to the H2 receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in the secretion of hydrogen ions into the gastric lumen. Famotidine's blockade of the H2 receptor interrupts this entire cascade, leading to decreased proton pump activity and a subsequent reduction in gastric acid output.

Quantitative Pharmacodynamic Parameters

The potency and affinity of famotidine for the histamine H2 receptor have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for famotidine and comparator H2 receptor antagonists.

Table 1: Receptor Binding Affinity (Ki) and Inhibitory Potency (IC50)

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (µM) | Reference(s) |

| Famotidine | Histamine H2 | Radioligand Binding ([3H]tiotidine) | 14 | - | [2] |

| Famotidine | Histamine H2 | Adenylate Cyclase Inhibition | - | 0.3 | [3] |

| Famotidine | Histamine H2 | Neutrophil cAMP Assay | - | 0.024 | [6] |

| Famotidine | Histamine H2 | Eosinophil cAMP Assay | - | 0.158 | [6] |

| Cimetidine | Histamine H2 | Radioligand Binding ([3H]tiotidine) | 586 | - | [2] |

| Ranitidine | Histamine H2 | - | - | - | [1] |

Table 2: In Vivo Potency for Inhibition of Gastric Acid Secretion

| Compound | Species | Model | Relative Potency (vs. Cimetidine) | Relative Potency (vs. Ranitidine) | Reference(s) |

| Famotidine | Human | Pentagastrin-stimulated | ~40x | ~8x | [1] |

| Famotidine | Dog | Histamine-stimulated | - | - | [8] |

Experimental Protocols

In Vitro Histamine H2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H2 receptor.

Objective: To determine the Ki of a test compound for the histamine H2 receptor.

Materials:

-

Membrane preparation from cells expressing histamine H2 receptors (e.g., guinea pig cerebral cortex).

-

[3H]tiotidine (radioligand).

-

Test compound (e.g., famotidine).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold incubation buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, add the membrane preparation, a fixed concentration of [3H]tiotidine, and either buffer (for total binding), a saturating concentration of a known H2 antagonist (for non-specific binding), or the test compound.

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a duration sufficient to reach equilibrium (e.g., 40 minutes).[9]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Gastric Acid Secretion in a Canine Model

The Heidenhain pouch dog model is a classic in vivo preparation for studying gastric acid secretion.

Objective: To evaluate the effect of a test compound on histamine-stimulated gastric acid secretion.

Animal Model:

-

Dogs surgically prepared with a Heidenhain pouch, which is a vagally denervated pouch of the fundic stomach with a cannula for collecting gastric secretions.[10]

Procedure:

-

Following a fasting period, collect basal gastric secretions from the Heidenhain pouch for a defined period.

-

Administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.

-

Collect gastric juice samples at regular intervals throughout the histamine infusion.

-

Administer the test compound (e.g., famotidine) intravenously or orally.

-

Continue to collect gastric juice samples at regular intervals.

-

For each sample, measure the volume and determine the acid concentration by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0.

-

Calculate the total acid output (volume × concentration) for each collection period.

-

Compare the acid output before and after administration of the test compound to determine the inhibitory effect.

Concluding Remarks

Famotidine is a well-characterized histamine H2 receptor antagonist with a clear pharmacodynamic profile. Its high potency and selectivity contribute to its clinical efficacy in the management of acid-related gastrointestinal disorders. The quantitative data and experimental methodologies presented in this guide offer a foundational understanding for researchers and professionals involved in the study and development of gastric acid suppressants. Further research may continue to explore the nuances of its interaction with the H2 receptor and its potential applications in other therapeutic areas.

References

- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuron.mefst.hr [neuron.mefst.hr]

- 5. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

The Discovery and Development of Famotidine: A Technical Overview

Introduction

Famotidine, marketed under brand names such as Pepcid, is a highly potent and selective histamine H2-receptor antagonist.[1][2] Its development marked a significant advancement in the treatment of acid-related gastrointestinal disorders, including peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1][2] Developed by Yamanouchi Pharmaceutical Co. and patented in 1979, famotidine offered superior potency and a longer duration of action compared to its predecessors, cimetidine and ranitidine.[1][3] This technical guide provides an in-depth overview of the core aspects of famotidine's discovery, mechanism of action, pharmacological profile, and clinical development for researchers, scientists, and drug development professionals.

Discovery and Medicinal Chemistry

The development of famotidine was a result of strategic medicinal chemistry efforts to improve upon the first-generation H2-receptor antagonists. The key structural modification involved replacing the imidazole ring found in cimetidine with a 2-guanidinothiazole ring.[1][4] This change in the heterocyclic core of the molecule was instrumental in enhancing its antagonist potency at the H2 receptor. Famotidine proved to be approximately 20 to 50 times more potent than cimetidine and about eight times more potent than ranitidine on a weight basis.[5][6]

The synthesis of famotidine involves a multi-step process. One described method involves the reaction of 3-(2-guanidino-thiazol-4-yl-methylthio)-propionitrile with sulfamide in a methanolic medium.[7] The process has been refined over the years to improve yield and purity, avoiding cumbersome chromatographic purification steps by using a highly pure iminoether base.[7]

References

- 1. Famotidine - Wikipedia [en.wikipedia.org]

- 2. Famotidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Famotidine, a new, potent, long-acting histamine H2-receptor antagonist: comparison with cimetidine and ranitidine in the treatment of Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

In-Vitro Binding Affinity of Famotidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro studies investigating the binding affinity of famotidine, a potent histamine H2 receptor antagonist. The document details the quantitative binding data, experimental methodologies, and relevant signaling pathways to support further research and drug development efforts.

Introduction to Famotidine and its Primary Target

Famotidine is a highly selective and potent competitive antagonist of the histamine H2 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) primarily located on the basolateral membrane of gastric parietal cells.[2] Activation of the H2 receptor by histamine stimulates a signaling cascade that results in the secretion of gastric acid.[3] By competitively blocking the binding of histamine to the H2 receptor, famotidine effectively reduces both the volume and acidity of gastric secretions.[2] This mechanism of action makes it a widely used therapeutic agent for acid-related gastrointestinal conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[2]

Beyond its antagonist activity, in-vitro studies have demonstrated that famotidine also acts as an inverse agonist at the H2 receptor, meaning it can reduce the basal, constitutive activity of the receptor in the absence of an agonist.[4]

Quantitative Binding Affinity Data

The binding affinity of famotidine for the histamine H2 receptor has been characterized by various in-vitro assays, yielding quantitative parameters such as the inhibition constant (Ki), the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the pA2 value. These values collectively demonstrate the high potency and selectivity of famotidine for its target.

| Parameter | Value | Species/Tissue/Cell Line | Assay Type | Reference |

| pA2 | 8.33 | Guinea Pig Atria | Functional Assay | [5] |

| pA2 | 7.86 | Guinea Pig Papillary Muscle | Functional Assay | [5] |

| pA2 | 7.83 | Isolated Rat Gastric Secretion | Functional Assay | [5] |

| pA2 | 7.71 | Guinea Pig Gallbladder | Functional Assay | [5] |

| IC50 | 33 nM | Not Specified | Not Specified | [6] |

| IC50 | 0.3 µM | Human Fundic Membranes | Adenylate Cyclase Activation Assay | [4] |

| Kd | 14 nM | Not Specified | Not Specified | [6] |

| -log Kb | ~8.5 | CHO cells expressing human H2 receptor | CRE Gene Transcription Assay | [7] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The -log Kb is analogous to the pA2 for a competitive antagonist.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to characterize the binding affinity of famotidine.

Radioligand Binding Assay (Competitive Inhibition)

This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled compound (famotidine) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of famotidine for the histamine H2 receptor.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the histamine H2 receptor (e.g., HEK293T cells transfected with the human H2 receptor, guinea pig brain cortex).

-

Radioligand: A high-affinity radiolabeled H2 receptor antagonist, such as [³H]tiotidine.[4]

-

Unlabeled Ligand: Famotidine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize the cells or tissue in cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a known protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand ([³H]tiotidine), typically at or below its Kd value.

-

A range of concentrations of unlabeled famotidine.

-

For determining non-specific binding, a high concentration of an unlabeled H2 receptor antagonist (e.g., 1 µM tiotidine).[8]

-

For determining total binding, add assay buffer instead of an unlabeled ligand.

-

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C to prevent internalization) for a duration sufficient to reach equilibrium (e.g., 40 minutes).[8]

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of famotidine to generate a competition curve.

-

Determine the IC50 value (the concentration of famotidine that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (Inverse Agonism)

This functional assay is used to determine the ability of a compound to decrease the basal or constitutive activity of a Gs-coupled receptor, such as the H2 receptor.

Objective: To assess the inverse agonist activity of famotidine at the histamine H2 receptor.

Materials:

-

Cell Line: A cell line expressing the histamine H2 receptor (e.g., HEK293T cells transfected with the H2 receptor).

-

Famotidine.

-

IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Assay Buffer: e.g., Basal culture medium.

-

cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., based on competition for PKA binding).

Protocol:

-

Cell Culture:

-

Culture the cells expressing the H2 receptor to an appropriate confluency.

-

-

Assay Setup:

-

Pre-incubate the cells with 1 mM IBMX in assay buffer for a short period (e.g., 3 minutes) at 37°C.[4]

-

Add varying concentrations of famotidine to the cells.

-

-

Incubation:

-

Incubate the cells with famotidine for a defined period (e.g., 9 minutes) at 37°C.[4]

-

-

cAMP Extraction and Quantification:

-

Terminate the reaction and lyse the cells.

-

Extract the intracellular cAMP.

-

Quantify the cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of famotidine.

-

A concentration-dependent decrease in basal cAMP levels indicates inverse agonist activity.

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile of famotidine binding to the histamine H2 receptor.

Materials:

-

Purified Receptor: Purified and solubilized histamine H2 receptor.

-

Ligand: Famotidine.

-

Dialysis Buffer: A buffer in which both the protein and ligand are stable and soluble.

-

Isothermal Titration Calorimeter.

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze both the purified H2 receptor and the famotidine solution against the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of the protein and ligand.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

-

ITC Experiment Setup:

-

Load the purified H2 receptor into the sample cell of the calorimeter.

-

Load the famotidine solution into the injection syringe. The concentration of the ligand in the syringe is typically 10-20 times that of the protein in the cell.

-

-

Titration:

-

Perform a series of small, sequential injections of the famotidine solution into the protein solution in the sample cell while maintaining a constant temperature.

-

The instrument measures the heat released or absorbed during each injection.

-

-

Control Experiment:

-

Perform a control titration by injecting the famotidine solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

The Gibbs free energy (ΔG) and the entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka = 1/Kd.

-

Signaling Pathways and Experimental Workflows

Visual representations of the histamine H2 receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay are provided below using the DOT language for Graphviz.

Histamine H2 Receptor Signaling Pathway

Caption: Histamine H2 receptor signaling pathway leading to cellular responses.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Off-Target Binding Profile

Famotidine is characterized by its high selectivity for the histamine H2 receptor.[7] In-vitro studies and clinical experience have shown that famotidine has a very low affinity for other receptors, including histamine H1 and H3 receptors, as well as adrenergic, cholinergic, and dopaminergic receptors.[5] Furthermore, it does not significantly interact with the cytochrome P450 enzyme system, which minimizes the potential for drug-drug interactions.[3] A comprehensive screening of famotidine against a broad panel of receptors and enzymes would provide a more complete off-target binding profile, but publicly available data from such extensive screens are limited, likely due to the drug's well-established selectivity.

Conclusion

The in-vitro binding affinity studies of famotidine consistently demonstrate its high potency and selectivity for the histamine H2 receptor. The quantitative data derived from radioligand binding assays and functional assays solidify its classification as a potent H2 antagonist. Furthermore, its demonstrated inverse agonist activity provides additional insight into its mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of famotidine and other H2 receptor ligands. The presented signaling pathway and experimental workflow diagrams offer clear visual aids for understanding the molecular and procedural aspects of these studies. Future research could further delineate the nuances of famotidine's biased signaling properties and expand upon its off-target binding profile through comprehensive screening panels.

References

- 1. Clinical pharmacology of famotidine: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The tolerability and safety profile of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Schild equation - Wikipedia [en.wikipedia.org]

- 6. amecj.com [amecj.com]

- 7. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacokinetics of Famotidine: Oral vs. Intravenous Administration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the pharmacokinetic profiles of oral and intravenous famotidine, a potent histamine H2-receptor antagonist. Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of each route is paramount for optimal clinical application and further drug development.

Core Pharmacokinetic Parameters: A Comparative Analysis

The route of administration significantly influences the bioavailability and onset of action of famotidine. Intravenous administration ensures 100% bioavailability, leading to a more rapid achievement of therapeutic plasma concentrations compared to oral administration, which is subject to incomplete absorption.

Table 1: Summary of Key Pharmacokinetic Parameters of Famotidine (Oral vs. Intravenous)

| Pharmacokinetic Parameter | Oral Administration | Intravenous Administration |

| Bioavailability | 40-50%[1][2][3][4] | 100% (by definition) |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours[1][2][4] | ~30 minutes[3][5][6][7] |

| Elimination Half-Life (t½) | 2.5 - 4 hours[1][2][3][4] | 2 - 4 hours[1][2] |

| Volume of Distribution (Vd) | - | 1.0 - 1.3 L/kg[1][2][3] |

| Plasma Protein Binding | 15 - 22%[1][2][3] | 15 - 22%[1][2][3] |

| Metabolism | Minimal first-pass metabolism; ~30-35% of dose is metabolized[2][4] | ~30-35% of dose is metabolized[2][4] |

| Primary Route of Excretion | Renal[4] | Renal[1][2] |

| Percentage of Unchanged Drug in Urine | 25 - 30%[4][5][6][7] | 65 - 70%[2][4][5][6][7] |

Mechanism of Action: Histamine H2-Receptor Blockade

Famotidine exerts its pharmacological effect by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[3][8] This action blocks the downstream signaling cascade that leads to gastric acid secretion.

References

- 1. Clinical pharmacokinetics of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Famotidine Injection (Famotidine Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 8. What is the mechanism of Famotidine? [synapse.patsnap.com]

Famotidine's Potential Immunomodulatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent histamine H2 receptor antagonist, is widely recognized for its role in reducing gastric acid production. However, a growing body of evidence suggests that its pharmacological activities extend beyond the gastrointestinal tract, pointing towards significant immunomodulatory potential. This has been particularly highlighted in the context of systemic inflammatory conditions, such as the cytokine storm observed in severe COVID-19, where famotidine has been observed to attenuate the inflammatory response.[1][2][3] This technical guide provides an in-depth exploration of the core immunomodulatory mechanisms of famotidine, presenting key experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

Core Immunomodulatory Mechanisms

Famotidine's influence on the immune system appears to be multifaceted, primarily revolving around the attenuation of pro-inflammatory cytokine release and the modulation of various immune cell functions. The most prominent proposed mechanism is the activation of the vagus nerve inflammatory reflex.[2][4][5]

Vagus Nerve-Mediated Anti-Inflammatory Reflex

Recent preclinical studies have elucidated a novel mechanism by which famotidine exerts its anti-inflammatory effects. It is proposed that famotidine activates the inflammatory reflex, a neural pathway integrated by the brain that utilizes the vagus nerve to inhibit inflammation.[4][5] This signaling cascade ultimately leads to the inhibition of cytokine production through the activation of the alpha 7 nicotinic acetylcholine receptor (α7nAChR) on immune cells.[5][6] Notably, the anti-inflammatory effects of famotidine were abolished by vagotomy or in α7nAChR knockout mice, strongly supporting the essential role of this pathway.[4][5] Interestingly, these effects appear to be independent of mast cell involvement, as mice lacking mast cells still responded to famotidine.[4][5]

Cytokine Inhibition

A consistent finding across multiple studies is famotidine's ability to reduce the levels of key pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4][6] This effect has been demonstrated in animal models of lipopolysaccharide (LPS)-induced cytokine storm.[5][6] Some research also suggests that famotidine may inhibit the production of other inflammatory mediators like C-reactive protein (CRP), ferritin, and procalcitonin.[1] However, its suppressive effects do not appear to extend to all cytokines, with studies showing no significant impact on IL-1β and CXCL1.[5]

Effects on Immune Cells

Famotidine's immunomodulatory actions also involve direct or indirect effects on various immune cell populations:

-

Neutrophils: Famotidine has been shown to slightly reduce the production of reactive oxygen species (O2- and H2O2) by neutrophils in a dose-dependent manner.[7] It may also reduce neutrophil migration.[1] However, it does not seem to impair neutrophil chemotaxis or phagocytosis.[7] Some studies suggest that H2 receptor activation on neutrophils can inhibit their effector functions.[8]

-

Mast Cells: While the vagus nerve-mediated mechanism appears independent of mast cells, famotidine is known to block the release of histamine from these cells.[1][9] This action is consistent with its function as a histamine H2 receptor antagonist.[]

-

Monocytes and Macrophages: Famotidine does not appear to directly antagonize LPS-induced cytokine release from macrophages.[5][6] However, in the context of inflammatory bowel disease models, H2R signaling has been associated with the suppression of TLR-induced cytokine secretion from peripheral blood mononuclear cells (PBMCs), and famotidine could reverse this suppression.[11]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the immunomodulatory effects of famotidine.

Table 1: Effect of Famotidine on Cytokine Levels in LPS-Induced Endotoxemia in Mice

| Cytokine | Administration Route | Dose | Reduction in Serum Levels | Reduction in Spleen Levels | Reference |

| TNF-α | Intraperitoneal (IP) | High Dose | ~40% | ~65% | [5] |

| IL-6 | Intraperitoneal (IP) | High Dose | ~40% | ~50% | [5] |

| TNF-α | Intracerebroventricular (ICV) | 0.4 mg/kg | 75% | 84% | [5][6] |

| IL-6 | Intracerebroventricular (ICV) | 0.4 mg/kg | Dose-dependent reduction | Dose-dependent reduction | [5][6] |

Table 2: Effect of Famotidine on Neutrophil Function in vitro

| Parameter | Famotidine Concentration | Effect | Reference |

| O2- and H2O2 Production | Clinically relevant and 10-100x concentrations | Slight, dose-dependent reduction | [7] |

| Chemotaxis and Phagocytosis | Clinically relevant and 10-100x concentrations | No impairment | [7] |

| Intracellular Calcium Concentration | Clinically relevant and 10-100x concentrations | Dose-dependent attenuation | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

Lipopolysaccharide (LPS)-Induced Cytokine Storm in Mice

This model is widely used to study systemic inflammation and the effects of potential anti-inflammatory agents.

-

Animals: Male C57BL/6 mice are commonly used.[6]

-

Induction of Endotoxemia: A single intraperitoneal (IP) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 7 mg/kg is administered to induce a cytokine storm.[5]

-

Famotidine Administration:

-

Sample Collection and Analysis:

-

Surgical Interventions (for mechanistic studies):

In Vitro Neutrophil Function Assays

These assays are used to assess the direct effects of famotidine on neutrophil activity.

-

Cell Source: Human neutrophils are isolated from the peripheral blood of healthy volunteers.[7]

-

Measurement of Reactive Oxygen Species (ROS):

-

Chemotaxis Assay: The ability of neutrophils to migrate towards a chemoattractant (e.g., fMLP) in the presence or absence of famotidine is assessed using a Boyden chamber assay.[7]

-

Phagocytosis Assay: The uptake of opsonized particles (e.g., zymosan) by neutrophils is quantified by microscopy or flow cytometry after incubation with famotidine.[7]

-

Intracellular Calcium Measurement: Neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and changes in intracellular calcium concentration upon stimulation are monitored using a fluorometer in the presence of famotidine.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Effect of Famotidine on COVID-19: Killing Virus or Opposing ARDS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. northwell.edu [northwell.edu]

- 3. Famotidine clinical trial shows COVID-19 symptom reduction | Cold Spring Harbor Laboratory [cshl.edu]

- 4. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm – ScienceOpen [scienceopen.com]

- 5. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of cimetidine, ranitidine, and famotidine on human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researcherslinks.com [researcherslinks.com]

- 9. Mast cell activation syndrome - Wikipedia [en.wikipedia.org]

- 11. Histamine Receptor 2 is Required to Suppress Innate Immune Responses to Bacterial Ligands in Patients with Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Famotidine in Animal Models of Acid Reflux: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of famotidine in preclinical animal models of acid reflux. Famotidine, a potent and selective histamine H2 receptor antagonist, is a valuable tool for investigating the pathophysiology of gastroesophageal reflux disease (GERD) and for the preclinical assessment of novel therapeutic agents.

Mechanism of Action

Famotidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[1] This action blocks the downstream signaling cascade that leads to gastric acid secretion. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA). Ultimately, this results in the suppression of the H+/K+ ATPase proton pump, decreasing the secretion of gastric acid.[1]

Famotidine has been shown to inhibit both basal and stimulated gastric acid secretion.[2] Its antisecretory effect has a rapid onset and a prolonged duration of action.

Signaling Pathway of Famotidine's Action

Caption: Famotidine competitively blocks the histamine H2 receptor on gastric parietal cells, inhibiting the cAMP-PKA signaling pathway and reducing proton pump activity, thereby decreasing gastric acid secretion.

Famotidine Dosage in Animal Models

The following tables summarize reported dosages of famotidine in various animal models. It is crucial to note that the optimal dose can vary depending on the specific animal model, the route of administration, and the experimental endpoint.

Rodent Models (Rat & Mouse)

| Animal Model | Species | Route of Administration | Dosage Range | Key Findings |

| Pyloric Stenosis | Rat | Oral (gavage) | 15 mg/kg/day (for 4 weeks) | Potentiated the increase in G-cell number and serum gastrin levels.[3] |

| HCl-Induced Gastric Lesions | Rat | Intragastric | 0.3 - 10 mg/kg | Reduced deep histologic lesions in the gastric mucosa.[4] |

| Gastric Ulcer Inhibition | Rat | Oral | ED50: 0.03 - 0.6 mg/kg | Demonstrated potent antiulcer effects.[5] |

| Antisecretory Effect | Rat | Oral | ED50: 0.01 - 0.45 mg/kg | Effectively suppressed gastric acid secretion.[5] |

| Alzheimer's Disease Model (Neuroprotection Study) | Mouse | Intraperitoneal | 40 mg/kg/day | Showed improvements in behavior and memory.[6] |

Other Animal Models

| Animal Model | Species | Route of Administration | Dosage | Key Findings |

| Healthy | Dog | Oral | 1.0 mg/kg q12h | Repeated administration led to a diminished effect on intragastric pH. |

| Healthy | Cat | Oral | 0.5 - 1.24 mg/kg twice daily | Showed a decrease in efficacy with prolonged administration. |

Experimental Protocols

Induction of Acute Reflux Esophagitis in Rats (Pylorus and Forestomach Ligation Model)

This surgical model is widely used to induce acute reflux of gastric contents into the esophagus, leading to esophagitis.

Materials:

-

Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, sutures)

-

Famotidine solution for administration

-

Saline solution (vehicle control)

Procedure:

-

Animal Preparation: Fast the rats for 18-24 hours with free access to water.

-

Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.

-

Surgical Procedure:

-

Make a midline laparotomy incision to expose the abdominal cavity.

-

Carefully ligate the pylorus at its junction with the duodenum using a silk suture.

-

Identify the transitional region between the forestomach and the glandular portion of the stomach and ligate it with a silk suture. This prevents the accumulation of gastric contents solely in the forestomach and promotes reflux into the esophagus.

-

Close the abdominal incision with sutures.

-

-

Drug Administration:

-

Immediately after surgery, administer famotidine or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

-

Post-Operative Care: Allow the animals to recover from anesthesia.

-

Euthanasia and Tissue Collection: After a predetermined period (e.g., 4-6 hours), euthanize the rats.

-

Evaluation of Esophageal Injury:

-

Carefully dissect the esophagus and stomach.

-

Open the esophagus longitudinally and gently rinse with saline.

-

Examine the esophageal mucosa for lesions (e.g., erythema, erosions, ulcers) under a dissecting microscope.

-

The severity of esophagitis can be scored based on a predefined scale.

-

Experimental Workflow for Acute Reflux Esophagitis Model

Caption: A typical experimental workflow for inducing acute reflux esophagitis in rats and evaluating the efficacy of famotidine.

Induction of Chronic Acid Reflux in Rats (Cardiomyotomy and Pyloric Ligation)

This model is suitable for studying the long-term effects of acid reflux and the chronic efficacy of therapeutic agents.

Materials:

-

Sprague-Dawley or Wistar rats (250-300 g)

-

Anesthetic

-

Surgical instruments

-

Famotidine for chronic administration (e.g., in drinking water or via osmotic minipumps)

Procedure:

-

Animal Preparation and Anesthesia: As described in the acute model.

-

Surgical Procedure:

-

Perform a midline laparotomy.

-

Expose the gastroesophageal junction.

-

Perform a longitudinal myotomy of the lower esophageal sphincter (cardiomyotomy) without perforating the mucosa. This weakens the anti-reflux barrier.

-

Ligate the pylorus to increase intragastric pressure and promote reflux.

-

Close the abdominal incision.

-

-

Drug Administration:

-

Initiate chronic famotidine administration. This can be achieved by dissolving the drug in the drinking water or by implanting subcutaneous osmotic minipumps for continuous delivery.

-

-

Long-Term Monitoring:

-

Monitor the animals for a period of weeks to months.

-

Assess for clinical signs of esophagitis (e.g., weight loss, dysphagia).

-

-

Endpoint Analysis:

-

At the end of the study period, euthanize the animals.

-

Collect the esophagus for histological analysis to assess for chronic inflammation, epithelial hyperplasia, and other pathological changes.

-

Data Presentation

All quantitative data, such as lesion scores, inflammatory markers, and physiological measurements, should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion

Famotidine is a well-characterized and effective tool for reducing gastric acid secretion in animal models of acid reflux. The protocols and dosage information provided in these application notes offer a foundation for researchers to design and execute robust preclinical studies to investigate the mechanisms of GERD and to evaluate novel therapeutic strategies. It is recommended to perform pilot studies to determine the optimal dose and administration regimen for the specific animal model and experimental objectives.

References

- 1. quora.com [quora.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. [Effect of famotidine on gastrin cell, somatostatin cell, and prostaglandin E2 concentration of stomach in experimental pyloric stenosis model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Famotidine prevents deep histologic lesions induced by 0.6N HCl in rat gastric mucosa: role of parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Neuroprotective Effect of Famotidine in Mouse Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Famotidine Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of famotidine solutions for various laboratory applications. It includes information on the solubility and stability of famotidine, protocols for preparing stock and working solutions, and methods for quality control analysis. The information is intended to guide researchers in accurately preparing famotidine solutions for in vitro and in vivo studies.

Introduction

Famotidine is a potent and selective histamine H2 receptor antagonist.[1][2] It is widely used in research to study gastric acid secretion and for the development of new therapeutic agents for acid-related disorders. Accurate and reproducible experimental results depend on the correct preparation and handling of famotidine solutions. These application notes provide the necessary information to ensure the quality and reliability of famotidine solutions used in a laboratory setting.

Physicochemical Properties of Famotidine

Famotidine is a white to pale yellow crystalline compound.[3] Understanding its solubility and stability is crucial for preparing appropriate solutions.

Solubility

Famotidine's solubility varies significantly depending on the solvent and pH. It is freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol.[1][3] The solubility of famotidine in various organic solvents is approximately 30 mg/mL for DMSO and dimethylformamide.[2] The solubility of two polymorphs of famotidine (A and B) increases in the following order for a range of solvents: ethyl acetate < water < 2-propanol < acetonitrile < 1-propanol < ethanol < acetone < methanol.[4][5]

Table 1: Solubility of Famotidine in Various Solvents

| Solvent | Solubility | Reference |

| Glacial Acetic Acid | Freely Soluble | [1][3] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2] |

| Dimethylformamide (DMF) | ~30 mg/mL | [2] |

| Methanol | Slightly Soluble | [1] |

| Water | Very Slightly Soluble | [1] |

| Ethanol | Practically Insoluble | [1] |

Stability

Famotidine solutions exhibit maximum stability at a pH of approximately 6.5.[6] Famotidine is stable in various intravenous (IV) solutions, including 5% Dextrose in Water (D5W) and 0.9% Sodium Chloride (NS), for up to 15 days at room temperature, both protected from and exposed to light.[7] When diluted in most common intravenous solutions, it maintains at least 90% of its initial potency for 7 days at room temperature.[8] Famotidine solutions can be refrigerated and are stable for up to 48 hours.[8] For longer-term storage, famotidine in a crystalline solid form is stable for at least four years at -20°C.[2]

Table 2: Stability of Famotidine Solutions

| Solution | Concentration | Storage Condition | Duration | Stability | Reference |

| D5W and NS | 200 µg/mL | Room Temperature | 15 days | >95% | [7] |

| Common IV solutions | 0.2 mg/mL | Room Temperature | 7 days | >90% | [8] |

| Diluted IV solutions | Not specified | Refrigerated (2-8°C) | 48 hours | Recommended use within this time | [8] |

| Total Parenteral Nutrition (TPN) | 20 mg/L and 40 mg/L | Refrigerated | 7 days | >95% | [9] |

Experimental Protocols

Preparation of a Famotidine Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a concentrated stock solution that can be diluted for various experimental needs.

Materials:

-

Famotidine powder (crystalline solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Weigh the desired amount of famotidine powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 10 mg of famotidine.

-

Transfer the powder to a sterile vial.

-

Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mg/mL solution, add 1 mL of DMSO.

-

Vortex the solution until the famotidine is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Preparation of Aqueous Working Solutions

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer for cell culture or other biological assays.

Materials:

-

Famotidine stock solution (10 mg/mL in DMSO)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile conical tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Thaw a vial of the famotidine stock solution at room temperature.

-

Determine the final concentration and volume of the working solution required.

-

Perform a serial dilution of the stock solution in the desired aqueous buffer. For example, to prepare a 100 µM working solution from a 10 mg/mL (~30 mM) stock, a 1:300 dilution is required.

-

Add the appropriate volume of the stock solution to the aqueous buffer. It is important to add the stock solution to the buffer while vortexing to prevent precipitation.

-

Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent toxicity in biological assays.

-

Prepare fresh working solutions daily.

Quality Control

The concentration and purity of prepared famotidine solutions can be verified using various analytical methods.

Table 3: Analytical Methods for Famotidine Quantification

| Method | Principle | Key Parameters | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and detection by UV absorbance. | Mobile phase: Methanol:1% acetic acid (30:70 v/v), Detection at 267 nm. | [10] |

| Spectrophotometry | Measurement of absorbance at a specific wavelength. | UV absorbance maximum at ~265 nm in pH 4.5 phosphate buffer. | [11] |

| Spectrofluorimetry | Measurement of fluorescence intensity of a complex. | Ternary complex with lanthanide ions, excitation at 290 nm, emission at 580 nm. | [12] |

Diagrams

Famotidine Mechanism of Action

Famotidine acts as a competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells, thereby inhibiting gastric acid secretion.

Caption: Famotidine's inhibitory action on the H2 receptor signaling pathway.

Experimental Workflow for Solution Preparation

This diagram illustrates the general workflow for preparing famotidine solutions for laboratory use, from stock solution preparation to the final working solution.

Caption: General workflow for preparing famotidine solutions.

References

- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Solubility and stability characterization of famotidine: Implications in the formulation of a solution dosage form - ProQuest [proquest.com]

- 7. Stability of famotidine in polyvinyl chloride minibags and polypropylene syringes and compatibility of famotidine with selected drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalrph.com [globalrph.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. ftp.uspbpep.com [ftp.uspbpep.com]

- 12. Spectrofluorimetric Determination of Famotidine in Pharmaceutical Preparations and Biological Fluids through Ternary Complex Formation with Some Lanthanide Ions: Application to Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Determination of Famotidine in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of famotidine in plasma samples. The methods described herein are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are commonly employed techniques in clinical and preclinical studies.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of famotidine in plasma for pharmacokinetic studies and therapeutic drug monitoring. It offers a balance of sensitivity, simplicity, and cost-effectiveness.

Quantitative Data Summary

| Parameter | HPLC-UV Method 1[1][2] | HPLC-UV Method 2[3] | HPLC-UV with Column Switching[4] |

| Linearity Range | 50 - 1400 ng/mL | 20 - 400 ng/mL | 1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 151.45 ng/mL[1][2] | 5 ng/mL[3] | 1 ng/mL[4] |

| Lower Limit of Detection (LLOD) | 49.97 ng/mL[1][2] | Not Reported | Not Reported |

| Recovery | 98.06% - 103.56%[1][2] | Complete | Not Reported |

| Intra-day Precision (CV%) | < 10% | < 8%[3] | < 10%[4] |

| Inter-day Precision (CV%) | Not Reported | < 8%[3] | Assessed as consistent[4] |

| Internal Standard | Not specified | Not specified | Specified[4] |

Experimental Protocol: HPLC-UV Method 1 (Methanolic Extraction)

This protocol is based on a straightforward protein precipitation extraction method.[1][2]

1. Reagents and Materials:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Plasma samples (Rat or Human)

-

Famotidine reference standard

-

0.22 µm syringe filters

2. Instrumentation:

-

HPLC system with UV detector

-

C18 analytical column

-

Centrifuge

-

Vortex mixer

3. Chromatographic Conditions:

-

Mobile Phase: Water:Methanol:Acetonitrile (70:20:10, v/v/v), pH adjusted to 8

-

Flow Rate: 1.0 mL/min

-

Column: C18

4. Sample Preparation:

-

Transfer 200 µL of plasma sample into an Eppendorf tube.

-

Add 600 µL of methanol to precipitate plasma proteins.[1]

-

Vortex the mixture for 2 minutes.

-

Centrifuge the samples at 15,000 rpm for 20 minutes at 4°C.[1]

-

Collect 100 µL of the supernatant and mix with 900 µL of the extraction solvent.

-

Filter the resulting solution through a 0.22 µm syringe filter.

-

Inject 20 µL of the filtered sample into the HPLC system.[1]

5. Calibration Curve Preparation:

-

Prepare a stock solution of famotidine (e.g., 5000 µg/mL).

-

Prepare working standards by serially diluting the stock solution to achieve concentrations ranging from 50 to 1400 ng/mL in blank plasma.[1]

-

Process the calibration standards using the same sample preparation procedure as the unknown samples.

Workflow Diagram: HPLC-UV with Methanolic Extraction

Caption: Workflow for HPLC-UV analysis of famotidine in plasma.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer higher sensitivity and selectivity, making them ideal for studies requiring low detection limits.

Quantitative Data Summary

| Parameter | LC-MS/MS Method 1[5][6] | LC-MS/MS Method 2[7] | LC-MS/MS Method 3[8] | LC-MS/MS Method 4[9][10] |

| Linearity Range | 2.5 - 250.0 ng/mL[5][6] | 0.5 - 500 ng/mL[7] | 1 - 200 ng/mL[8] | 0.631 - 252 ng/mL[9][10] |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[5][6] | 0.5 ng/mL[7] | 1 ng/mL[8] | 0.631 ng/mL[10] |

| Recovery | > 80% (Extraction)[5] | Not Reported | Not Reported | 53% - 79% (Extraction)[9] |

| Intra-day Precision (RSD%) | 2.30% - 4.32%[5] | < 10%[7] | Not Reported | < 14%[9] |

| Inter-day Precision (RSD%) | Not Reported | Assessed as consistent[7] | Not Reported | < 14%[9] |

| Internal Standard | Not specified | Specified[7] | D4-famotidine[8] | Carbon-13 labeled famotidine[9][10] |

| Ionization Mode | ESI+[5] | ESI+[7] | ESI+[8] | ESI+[9] |

| MRM Transition (m/z) | Not specified | Not specified | 338.1 → 189.1[8] | Not specified |

Experimental Protocol: LC-MS/MS Method 1 (Protein Precipitation)

This protocol utilizes a simple protein precipitation step followed by sensitive LC-MS/MS detection.[5][6][8]

1. Reagents and Materials:

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Plasma samples (Human or Rat)

-

Famotidine reference standard

-

Internal Standard (e.g., D4-famotidine)

2. Instrumentation:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Analytical column (e.g., Venusil XBP Phenyl or Agilent Gemini-NX C18)[5][8]

-

Centrifuge

-

Vortex mixer

3. Chromatographic and Mass Spectrometric Conditions:

-

Mobile Phase: 0.1% aqueous formic acid and methanol (60:40, v/v)[5]

-

Flow Rate: 0.4 mL/min[8]

-

Column: Venusil XBP Phenyl (100 mm × 2.1 mm, 5 µm)[5] or Agilent Gemini-NX C18[8]

-

Ionization: Electrospray Ionization (ESI), Positive mode[5][8]

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transition: m/z 338.1 → 189.1 for Famotidine[8]

4. Sample Preparation:

-

Aliquot plasma sample into a microcentrifuge tube.

-

Add the internal standard solution.

-

Vortex the mixture.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for injection or for further drying and reconstitution.

Workflow Diagram: LC-MS/MS with Protein Precipitation

Caption: Workflow for LC-MS/MS analysis via protein precipitation.

Experimental Protocol: LC-MS/MS Method 2 (Solid-Phase Extraction)

This protocol employs solid-phase extraction (SPE) for cleaner sample extracts, which can reduce matrix effects and improve assay robustness.[4][7]

1. Reagents and Materials:

-

Cation-exchange (SCX) solid-phase extraction cartridges[4][7]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium hydroxide

-

Ethyl acetate

-

Plasma samples

-

Famotidine reference standard

-

Internal Standard (e.g., Carbon-13 labeled famotidine)[10]

2. Instrumentation:

-

LC-MS/MS system

-

SPE manifold

-

Evaporator (e.g., nitrogen evaporator)

-

Centrifuge, Vortex mixer

3. Chromatographic and Mass Spectrometric Conditions:

-

Column: BDS Hypersil silica[7] or Phenomenex Synergi™ Hydro-RP[9]

-

Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 10mM ammonium acetate, pH 8.3)[9]

-

Ionization: Electrospray Ionization (ESI), Positive mode[7][9]

-

Detection: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)[9]

4. Sample Preparation (Liquid-Liquid Extraction variation): [9][10]

-

Add 15 µL of internal standard working solution to 150 µL of plasma.

-

Add 50 µL of ammonium hydroxide (22% w/v) and 900 µL of ethyl acetate.

-

Vortex for 5 minutes and centrifuge at 12,000 x g for 5 minutes at 4°C.[10]

-

Transfer the organic layer to a new tube.

-

Repeat the extraction of the aqueous layer with another 900 µL of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under a stream of air at 40°C.[10]

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter the solution (0.45 µm) and inject 50 µL into the LC-MS system.[10]

Workflow Diagram: LC-MS/MS with Liquid-Liquid Extraction

Caption: Workflow for LC-MS/MS analysis via liquid-liquid extraction.

General Considerations for Method Validation

All analytical methods for the determination of drugs in biological matrices should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

-

Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a defined range.

-

Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter between measurements, respectively.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of co-eluting, undetected plasma components on the ionization of the analyte.

-

Stability: Evaluating the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of famotidine in human plasma by high performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for In Vivo Gastric pH Modulation Using Famotidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Famotidine is a potent and selective histamine H2 receptor antagonist widely used to decrease gastric acid production.[1][2][3] Its primary application is in the treatment of conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[3][] In a research context, famotidine serves as a critical tool for studying the physiological and pharmacological aspects of gastric acid secretion and for evaluating the in vivo performance of drug candidates whose absorption may be pH-dependent.[5] These application notes provide detailed protocols for utilizing famotidine to modulate gastric pH in vivo, along with data on its efficacy and mechanism of action.

Mechanism of Action

Famotidine competitively inhibits the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells.[2][] This action blocks the histamine-stimulated pathway of gastric acid secretion. The binding of histamine to H2 receptors normally activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2] PKA then phosphorylates proteins that stimulate the H+/K+ ATPase (proton pump), which is responsible for secreting hydrogen ions into the gastric lumen.[2] By blocking this cascade, famotidine effectively reduces both the volume and the acid concentration of gastric secretions.[1][6] Famotidine is noted to be 20 to 50 times more potent than cimetidine and eight times more potent than ranitidine on a weight basis in inhibiting gastric acid secretion.[1][6]

Data Presentation: Dose-Dependent Effects of Famotidine on Gastric pH